2,2'-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-1,1'-biphenyl

Asymmetric Catalysis Lewis Acid Catalysis Bisoxazoline Ligand

Researchers using axis-unfixed biphenyl bisoxazoline ligands often encounter variable enantioselectivity due to diastereomeric impurities. This tert-butyl congener locks metal complexes into a single (S,aS,S) diastereomer, eliminating this variable. • Eliminates stereochemical heterogeneity: Forms a single diastereomeric complex (100:0 dr) with Zn(II), Pd(II), and Ag(I) salts. • Highest enantioselectivity: Delivers cis-cyclopropanes with 84% ee and trans-cyclopropanes with 74% ee in Cu(I)-catalyzed cyclopropanation, outperforming i-Pr, Ph, and CH2Ph analogues. • Reproducible Pd(II) catalysis: Provides exclusively the (S,aS,S)-PdCl2 precatalyst, ensuring robust, reproducible enantioselective outcomes in Wacker-type and allylic alkylation reactions.

Molecular Formula C26H32N2O2
Molecular Weight 404.5 g/mol
Cat. No. B12889542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-1,1'-biphenyl
Molecular FormulaC26H32N2O2
Molecular Weight404.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C1COC(=N1)C2=CC=CC=C2C3=CC=CC=C3C4=NC(CO4)C(C)(C)C
InChIInChI=1S/C26H32N2O2/c1-25(2,3)21-15-29-23(27-21)19-13-9-7-11-17(19)18-12-8-10-14-20(18)24-28-22(16-30-24)26(4,5)6/h7-14,21-22H,15-16H2,1-6H3/t21-,22-/m1/s1
InChIKeyLJWGDPWOMPINOU-FGZHOGPDSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chiral Bisoxazoline Ligand with Biphenyl Backbone for Asymmetric Catalysis


2,2'-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-1,1'-biphenyl (CAS 190327-55-0) is a C2-symmetric chiral bisoxazoline (BOX) ligand featuring an axis-unfixed biphenyl backbone and sterically demanding tert-butyl substituents on the oxazoline rings. This ligand class coordinates a broad range of transition metals (Cu, Zn, Pd, Ag) to form chiral Lewis acid catalysts for enantioselective C–C and C–heteroatom bond-forming reactions [1]. Its defining structural feature is the combination of central chirality from the oxazoline moieties with dynamic axial chirality of the biphenyl scaffold, which upon metal complexation can converge to a single diastereomeric species depending on the steric bulk of the substituent [1].

Why This Bisoxazoline Ligand Cannot Be Replaced


Axis-unfixed biphenyl bisoxazoline ligands bearing different substituents (i-Pr, Ph, CH2Ph) exhibit equilibria between two diastereomeric metal complexes, introducing a source of stereochemical heterogeneity that can erode enantioselectivity and complicate reproducibility [1]. The tert-butyl congener uniquely locks the complex into a single (S,aS,S) diastereomer with Zn(II), Pd(II), and Ag(I) salts, eliminating this variable [1]. Consequently, empirical substitution without evaluating diastereomeric speciation risks suboptimal catalytic performance and batch-to-batch inconsistency in asymmetric transformations.

Quantitative Evidence for This Bisoxazoline Ligand


Diastereomeric Purity with Zn(II) Salts

The tert-butyl-substituted ligand 1b uniquely affords exclusively the (S,aS,S) diastereomeric complex upon treatment with ZnI2, ZnCl2, and Zn(OTf)2 (100:0 dr in all three salts). In contrast, the isopropyl (1a: 57:43, 86:14, 78:22), phenyl (1c: 100:0, 99:1, 57:43), and benzyl (1d: 87:13, 89:11, 89:11) congeners give mixtures of (S,aS,S) and (S,aR,S) species depending on the counterion [1].

Asymmetric Catalysis Lewis Acid Catalysis Bisoxazoline Ligand

Diastereomeric Purity with Pd(II) Chloride

With Pd(II) chloride, ligand 1b delivers the (S,aS,S) complex exclusively (100:0 dr). The i-Pr (1a: 81:19), Ph (1c: 90:12), and CH2Ph (1d: 98:3) analogues all form detectable levels of the (S,aR,S) diastereomer [1].

Palladium Catalysis Wacker-type Cyclization Bisoxazoline Ligand

Enantioselectivity in Cu(I)-Catalyzed Cyclopropanation

In Cu(I)-catalyzed cyclopropanation of styrene with ethyl diazoacetate (10a), the tert-butyl ligand 1b affords 74% ee (trans) and 84% ee (cis). The isopropyl ligand 1a yields only 49% ee (trans) and 59% ee (cis); the phenyl ligand 1c provides 53% ee (trans) and 58% ee (cis); and the benzyl ligand 1d gives merely 21% ee (trans) and 27% ee (cis) [1].

Cyclopropanation Copper Catalysis Enantioselective Synthesis

Priority Procurement Scenarios


Asymmetric Cyclopropanation of Styrenes

In preparative-scale Cu(I)-catalyzed cyclopropanation of styrenes with diazoacetates, 2,2'-bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-1,1'-biphenyl delivers trans cyclopropanes with 74% ee and cis cyclopropanes with 84% ee — the highest enantioselectivities among the four 4-position-substituted biphenyl BOX ligands evaluated. This ligand is the optimal choice for synthesizing enantioenriched cyclopropane pharmaceutical intermediates where the isopropyl, phenyl, and benzyl analogues produce substantially lower optical purity [1].

Zinc(II)-Mediated Asymmetric Allylation

When generating the chiral Zn(II) Lewis acid for aldehyde allylation with allyltri-n-butyltin, the tert-butyl ligand is the only biphenyl BOX that forms a single diastereomeric complex (100:0 dr) regardless of the zinc salt employed. This eliminates the need for diastereomeric catalyst separation and minimizes the risk of variable stereochemical outcomes arising from mixed diastereomeric active species [1].

Palladium(II)-Catalyzed Enantioselective Transformations

In Pd(II)-catalyzed Wacker-type cyclizations or allylic alkylations, the tert-butyl-substituted ligand furnishes exclusively the (S,aS,S)-PdCl2 complex (100:0 dr), whereas the i-Pr, Ph, and CH2Ph analogs all contain detectable (S,aR,S)-diastereomer impurities (2–19%). For development of robust catalytic processes with reproducible enantioselectivity, selecting the tert-butyl ligand ensures a single well-defined palladium precatalyst [1].

Quote Request

Request a Quote for 2,2'-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-1,1'-biphenyl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.